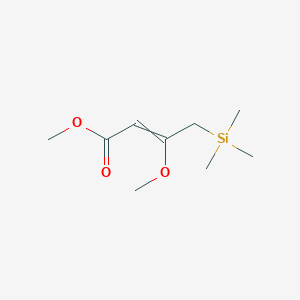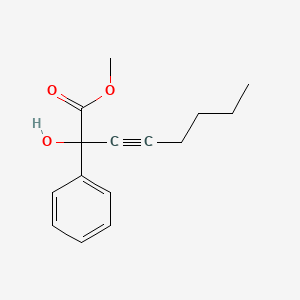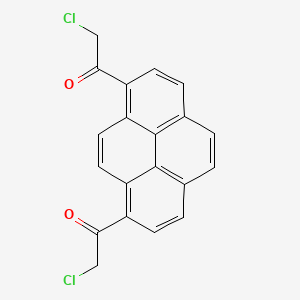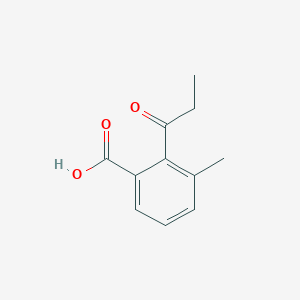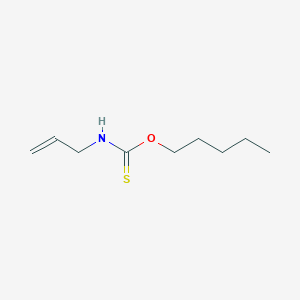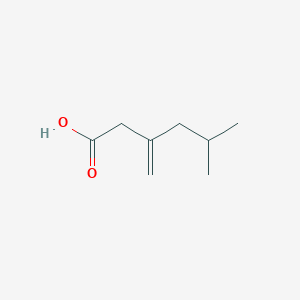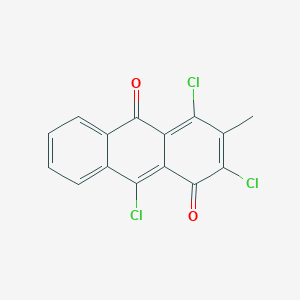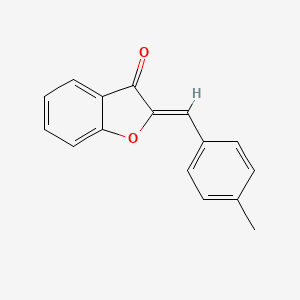
Diethyl 2-(2-nitroethyl)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(2-nitroethyl)butanedioate is an organic compound with the molecular formula C10H17NO6 It is a diester derivative of butanedioic acid, featuring a nitroethyl group attached to the second carbon of the butanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-nitroethyl)butanedioate can be synthesized through the alkylation of diethyl malonate with 2-nitroethane. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-nitroethane. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(2-nitroethyl)butanedioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Diethyl 2-(2-aminoethyl)butanedioate.
Hydrolysis: Butanedioic acid derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
Diethyl 2-(2-nitroethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 2-(2-nitroethyl)butanedioate involves its chemical reactivity, particularly the nitro group. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(2-nitroethyl)butanedioate.
Diethyl succinate: Another diester of butanedioic acid, but without the nitro group.
Diethyl 2-(1-nitroethyl)butanedioate: A structural isomer with the nitro group attached to a different carbon.
Uniqueness
This compound is unique due to the presence of both ester and nitro functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo reduction, hydrolysis, and substitution reactions makes it a versatile compound in organic synthesis and research.
Propiedades
Número CAS |
90979-65-0 |
|---|---|
Fórmula molecular |
C10H17NO6 |
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
diethyl 2-(2-nitroethyl)butanedioate |
InChI |
InChI=1S/C10H17NO6/c1-3-16-9(12)7-8(5-6-11(14)15)10(13)17-4-2/h8H,3-7H2,1-2H3 |
Clave InChI |
VPSJBBHICVFPEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CC[N+](=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


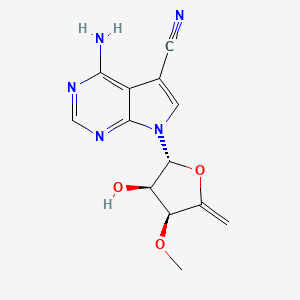
![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)

![N-{Cyclopropyl[4-(difluoromethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B14352328.png)
